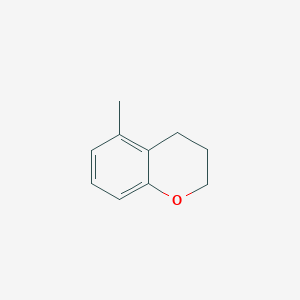

5-Methylchroman

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2,4,6H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVNIUIARMRCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCOC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289695 | |

| Record name | 3,4-Dihydro-5-methyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-75-6 | |

| Record name | 3,4-Dihydro-5-methyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-methyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methylchroman

Direct Synthesis Strategies for 5-Methylchroman

The direct formation of the this compound core can be achieved through various cyclization strategies, which are broadly categorized as intermolecular or intramolecular processes. These methods typically involve the formation of the characteristic pyran ring fused to the benzene (B151609) ring of a 3-methylphenol (m-cresol) precursor.

Intermolecular strategies involve the reaction of two separate molecules to form the chroman ring in a single key step. A common approach is the acid-catalyzed condensation of m-cresol (B1676322) with a suitable three-carbon component. For instance, reaction with allylic alcohols or halides can lead to an initial O-alkylation or C-alkylation (Friedel-Crafts type), followed by cyclization to yield the chroman ring. Thiol-promoted intermolecular cyclization, while demonstrated for other heterocycles, provides a conceptual framework for developing transition-metal-free annulation reactions that could be adapted for chroman synthesis. rsc.org

Another prominent intermolecular method is the [4+2] cycloaddition (Diels-Alder reaction). In this context, a derivative of 3-methylphenol can act as the diene component, reacting with a suitable dienophile to construct the heterocyclic ring. Catalytic asymmetric [2+4] cycloadditions, for example, have been successfully employed to create chiral chroman derivatives, highlighting the potential of this strategy for stereocontrolled synthesis. mdpi.com

Intramolecular cyclization is a powerful strategy that involves forming the chroman ring from a single precursor that already contains the necessary aromatic and aliphatic components. nih.govthieme-connect.de This is often achieved by preparing a 3-methylphenol derivative tethered to a three-carbon chain.

A classic example is the acid-catalyzed cyclization of an O-allyl ether of m-cresol. This reaction typically proceeds through an initial Claisen rearrangement to form a 2-allyl-3-methylphenol intermediate, which then undergoes intramolecular hydroalkoxylation to close the pyran ring. Free-radical cyclizations offer an alternative under mild, neutral conditions, which is advantageous for substrates sensitive to acid or base. thieme-connect.de Transition metals can also mediate these radical reactions, providing high stereo- and regioselectivity. thieme-connect.de Brønsted acid-promoted cationic cyclization has also been shown to be effective for creating cyclic structures from precursors containing N-tosylhydrazone and vinyl groups, a strategy that could be conceptually applied to oxygen-containing systems. rsc.org The cyclization of a delta-hydroxy acid to a delta-lactone is a well-understood intramolecular process that shares mechanistic features with the formation of the chroman ring from a corresponding phenolic acid or alcohol. youtube.com

The use of catalysts, particularly transition metals, has become indispensable for the efficient and selective synthesis of the chroman scaffold. nih.gov Palladium catalysis is widely utilized, not only for functionalizing a pre-existing chroman ring but also for its initial construction. researchgate.netacs.org For example, palladium(II)-catalyzed oxidative cyclization reactions can construct the chroman ring through C-H activation pathways. nih.gov

Silver-catalyzed radical cascade cyclization represents another effective method. rsc.org This approach can utilize radical precursors to react with 2-(allyloxy)arylaldehydes, leading to the formation of chroman-4-ones, which are valuable intermediates that can be subsequently reduced to the corresponding this compound. rsc.org N-Heterocyclic Carbenes (NHCs) have also emerged as powerful organocatalysts that can mediate intramolecular cyclizations to form lactones, demonstrating their potential applicability in pyran ring formation. uni-regensburg.de

| Catalyst System | Reaction Type | Precursors | Key Features |

|---|---|---|---|

| Palladium(II) Acetate | Oxidative C-H Functionalization/Cyclization | Phenol (B47542) with tethered alkene | High efficiency, potential for C-H activation. nih.govacs.org |

| AgNO3/K2S2O8 | Radical Cascade Cyclization | 2-(allyloxy)arylaldehydes | Forms chroman-4-one intermediates under oxidative conditions. rsc.org |

| Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | Vinylindoles and ortho-Quinone Methides | Provides access to chiral chroman derivatives with high enantioselectivity. mdpi.com |

| Brønsted Acids (e.g., TFA) | Cationic Cyclization | Phenol with tethered alcohol/alkene | Classic method for intramolecular hydroalkoxylation. rsc.org |

Asymmetric Synthesis and Chiral Resolution of this compound and its Derivatives

Many applications of chromans require enantiomerically pure forms, as different enantiomers often exhibit distinct biological activities. wikipedia.org This has driven the development of methods for asymmetric synthesis and chiral resolution.

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly from an achiral or racemic starting material. wikipedia.org This is most elegantly achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. wikipedia.org

Organocatalysis : Chiral organocatalysts, which are small, metal-free organic molecules, have revolutionized asymmetric synthesis. For the chroman framework, chiral phosphoric acids have been used to catalyze asymmetric cycloadditions, affording products with excellent enantioselectivity (up to 98% ee). mdpi.com Similarly, chiral amine organocatalysts, operating through iminium or enamine activation, can be used in tandem or cascade reactions to construct complex chiral chromanones with high enantiomeric excess. researchgate.netnih.gov

Transition Metal Catalysis : Chiral complexes of transition metals are also highly effective. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. Enantioselective alkynylation and hydrogenation are common methods used to construct chiral centers in chromanone precursors. researchgate.net The synthesis of a chiral chromanol intermediate for the drug Tegoprazan utilized an asymmetric reduction with an oxazaborolidine catalyst, showcasing a practical application of this strategy. mdpi.com

| Catalyst Type | Example Catalyst | Reaction | Stereoselectivity Outcome |

|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | [2+4] Cycloaddition | High yields, good diastereoselectivity, and up to 98% ee. mdpi.com |

| Organocatalyst | Chiral Amine (e.g., derived from Proline) | Michael Addition/Cyclization Cascade | High yields with excellent selectivities (>99% ee, >19:1 d.r.). researchgate.net |

| Transition Metal Complex | Copper/StackPhos | Enantioselective Alkynylation | Provides access to chiral propargyl alcohols from chromones. researchgate.net |

| Organometallic Reagent | Chiral Oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Asymmetric Reduction | Produces enantiopure chiral chromanol intermediates. mdpi.com |

Chiral Resolution : When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org A common method is the formation of diastereomeric salts. The racemic this compound (if it possesses an appropriate functional group like a carboxylic acid or amine) is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine). wikipedia.org This creates a pair of diastereomers, which have different physical properties and can often be separated by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. An alternative and widely used technique is chiral high-performance liquid chromatography (HPLC), where the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. mdpi.com

For derivatives of this compound that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties. wikipedia.org

Diastereoselective synthesis can be achieved through various cascade or domino reactions where multiple bonds and stereocenters are formed in a single operation. For example, cascade inter-intramolecular double Michael addition reactions have been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.orgnih.gov These principles are directly applicable to the synthesis of substituted chromanones. Organocatalytic one-pot procedures involving a sequence of reactions, such as a Michael-Michael-1,2-addition, can generate complex cyclohexane (B81311) frameworks bearing five contiguous stereocenters with excellent diastereoselectivity (>30:1 dr). nih.gov By carefully selecting the catalyst and reaction conditions, chemists can guide the formation of a single desired diastereomer out of many possibilities, which is a key challenge in the synthesis of complex molecules. nih.gov

Chiral Auxiliary Applications in this compound Chemistry

Asymmetric synthesis is crucial for accessing enantiomerically pure compounds, and chiral auxiliaries represent a robust strategy to control stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed and ideally recovered for reuse.

While specific applications of chiral auxiliaries in the synthesis of this compound are not extensively documented, the principles can be readily applied based on the well-established chemistry of related scaffolds. A common strategy involves the asymmetric reduction of a prochiral ketone, such as This compound-4-one (B579238). For instance, in the synthesis of Tegoprazan, a complex chromanol derivative, an asymmetric reduction using an oxazaborolidine catalyst is employed to produce the chiral alcohol with high enantiomeric purity. This approach could theoretically be adapted to this compound-4-one to yield chiral (R)- or (S)-5-methylchroman-4-ol.

Another potential application involves the use of Evans' oxazolidinone auxiliaries. These can be attached to a carboxylic acid derivative which is then used in reactions like asymmetric alkylations or aldol (B89426) condensations. For the this compound system, a side chain could be appended to the chroman ring and then elaborated using an auxiliary-controlled reaction to introduce new stereocenters with high precision.

Table 1: Common Chiral Auxiliaries and Their Potential Applications

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application for this compound Derivatives |

| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Asymmetric synthesis of side-chain derivatives |

| Pseudoephedrine Amides | Alkylation | Asymmetric alkylation at α-position to a carbonyl group |

| Camphorsultam | Diels-Alder, Alkylation | Control of stereochemistry in cycloadditions or alkylations |

| (R)- or (S)-BINOL | Asymmetric Reduction | Asymmetric reduction of this compound-4-one |

The choice of auxiliary depends on the specific transformation, and its successful application would require empirical optimization of reaction conditions to achieve high diastereoselectivity.

Functionalization and Derivatization Reactions of the this compound Core

The this compound scaffold possesses a nucleophilic aromatic ring and several reactive positions, making it amenable to a variety of functionalization reactions.

Friedel-Crafts reactions are powerful tools for forming carbon-carbon bonds on aromatic rings. In this compound, the aromatic ring is activated towards electrophilic aromatic substitution by both the 5-methyl group and the ether oxygen at position 1. Both are ortho-, para-directing groups. The primary sites for substitution are predicted to be the C6 and C8 positions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C6, potentially favoring the C8 position.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃. A significant drawback of this reaction is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Unlike alkylation, the resulting aryl ketone is deactivated towards further substitution, preventing polyacylation. The acyl group can subsequently be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing a more controlled route to alkylated 5-methylchromans.

Table 2: Predicted Regioselectivity in Friedel-Crafts Reactions of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Alkylation | R-Cl, AlCl₃ | 8-Alkyl-5-methylchroman and/or 6-Alkyl-5-methylchroman |

| Acylation | RCOCl, AlCl₃ | 8-Acyl-5-methylchroman and/or 6-Acyl-5-methylchroman |

Halogenation: The introduction of halogen atoms onto the aromatic ring of this compound can be achieved via electrophilic aromatic substitution. Bromination or chlorination typically proceeds in the presence of a Lewis acid. Based on the directing effects of the methyl and alkoxy groups, halogenation is expected to occur primarily at the C6 and C8 positions. The existence of 6-Bromo-5-methylchroman-4-one suggests that the 6-position is a viable site for halogenation. The precise regioselectivity can often be controlled by the choice of halogenating agent and reaction conditions.

Nitration: Nitration involves the introduction of a nitro (NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This reaction is also an electrophilic aromatic substitution. The nitro group is a versatile functional group that can be reduced to an amine, allowing for a wide range of further derivatizations. Similar to halogenation, the substitution pattern will be dictated by the existing activating groups, leading to substitution at the C6 and C8 positions. Careful control of temperature is often necessary to prevent multiple nitrations.

Oxidation: The this compound structure offers several sites for oxidation. The benzylic CH₂ group at the C4 position is susceptible to oxidation to a ketone (chroman-4-one) under various conditions. Furthermore, the methyl group at C5 could potentially be oxidized to a hydroxymethyl or carboxylic acid group using strong oxidizing agents, although this may require harsh conditions that could also affect other parts of the molecule.

Reduction: The reduction of this compound derivatives is a key transformation. A particularly useful reaction is the reduction of this compound-4-one to this compound-4-ol. This can be readily achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The resulting secondary alcohol can be a precursor for further functionalization. If the goal is to remove the carbonyl group entirely, the this compound-4-one can be converted to this compound via Clemmensen or Wolff-Kishner reduction.

Table 3: Representative Oxidation and Reduction Reactions

| Starting Material | Reaction | Reagents | Product |

| This compound | Benzylic Oxidation | CrO₃, etc. | This compound-4-one |

| This compound-4-one | Carbonyl Reduction | NaBH₄, MeOH | This compound-4-ol |

| This compound-4-one | Deoxygenation | Zn(Hg), HCl | This compound |

Replacing the oxygen atom in the chroman ring with other heteroatoms, such as sulfur or nitrogen, leads to structurally related scaffolds with distinct chemical and biological properties.

Thiochroman Analogues: The synthesis of 5-methyl-thiochroman, the sulfur analogue, can be envisioned through established routes for thiochromenes and thiochromans. A common approach involves the reaction of a thiophenol derivative with an appropriate three-carbon component to form the heterocyclic ring. For a 5-methyl-substituted analogue, the synthesis would likely start from 3-methylthiophenol. Enantioselective methods, such as organocatalytic tandem Michael-Henry reactions, have been developed for the synthesis of chiral thiochromanes.

Tetrahydroquinoline Analogues: The nitrogen analogues, tetrahydroquinolines, are also important heterocyclic systems. Synthetic routes to 5-methyl-1,2,3,4-tetrahydroquinoline (B1283861) often start from 5-methylquinoline, which can be reduced via catalytic hydrogenation. Other methods involve the construction of the heterocyclic ring from aniline (B41778) precursors.

Methodological Advancements in this compound Synthesis

Modern synthetic methods aim to improve efficiency, yield, and sustainability. While many classical methods remain relevant, new catalysts and reaction conditions are continuously being developed.

The synthesis of the chroman skeleton often proceeds through the corresponding chroman-4-one. A widely used method is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid, which can be prepared from the corresponding phenol. For this compound, this would involve starting with 3-methylphenol.

Another common approach involves the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde in the presence of a base. More recent advancements include the use of microwave irradiation to accelerate these reactions and improve yields. Furthermore, the development of novel catalysts, including solid-supported acids and metal-organic frameworks, offers greener alternatives to traditional Lewis acids for cyclization reactions. These advanced methodologies provide efficient pathways to the this compound core, enabling further exploration of its chemical and biological potential.

Green Chemistry Approaches in Chroman Synthesis

The synthesis of chroman derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.goveurekalert.org Traditional methods for chroman synthesis often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. nih.govresearchgate.net In response, researchers have developed innovative and eco-friendly strategies such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign catalysts and solvents. nih.govsibran.ru These methods offer substantial advantages, including shorter reaction times, higher yields, and simpler purification processes. researchgate.net

One prominent green strategy is the use of multicomponent reactions (MCRs) in benign solvents like water or ethanol. For instance, the synthesis of 2-amino-4H-chromenes has been achieved by reacting an aldehyde, malononitrile, and a phenol derivative in a hydroalcoholic solvent system at room temperature, using urea (B33335) as an affordable and environmentally friendly organocatalyst. researchgate.net Another approach involves using novel catalysts, such as amine-functionalized metal-organic frameworks, which serve as efficient and reusable heterogeneous catalysts for condensation reactions to form tetrahydro-4H-chromenes. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in this field. It utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.net For example, the synthesis of various chromene derivatives has been successfully carried out under microwave irradiation using catalysts like indium(III) trifluoromethanesulfonate (B1224126) or in ionic liquids, which act as both catalyst and solvent. researchgate.net These protocols are noted for their high efficiency and adherence to green chemistry principles. researchgate.net

The table below summarizes representative green chemistry approaches for the synthesis of the broader chroman/chromene scaffold, which are applicable to derivatives like this compound.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. mdpi.comuc.pt This methodology involves pumping reagents through a network of tubes or microreactors, where they mix and react. mdpi.com The key benefits include superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. uc.ptalmacgroup.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, making it possible to safely perform highly exothermic reactions. almacgroup.com

While specific research detailing the continuous synthesis of this compound is not extensively documented, established flow chemistry protocols for constructing the chroman ring can be adapted. For example, methodologies like the Paal-Knorr synthesis for related heterocycles have been successfully translated to flow conditions. uc.pt A hypothetical continuous synthesis of this compound could involve the reaction of a suitably substituted phenol and an unsaturated aldehyde or ketone, pumped through a heated reactor containing a solid-supported acid catalyst. The modular nature of flow systems allows for rapid optimization of reaction conditions, such as residence time and temperature, to maximize the yield and purity of the final product. uc.pt

The following table illustrates key parameters in a representative continuous flow setup for heterocyclic synthesis, adaptable for this compound.

Photochemical and Electrochemical Synthesis Pathways

Modern synthetic chemistry has embraced photochemical and electrochemical methods as sustainable and powerful tools for constructing complex molecules. frontiersin.orgresearchgate.net These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often providing access to unique reaction pathways and molecular structures that are difficult to achieve through conventional thermal methods. princeton.edursc.org

Photochemical Synthesis Visible-light photocatalysis has become a prominent strategy for the synthesis of chroman-4-ones and related structures. frontiersin.orgacs.org These reactions typically involve a photocatalyst, such as an iridium or gold complex, that absorbs visible light and initiates a radical-based cascade cyclization. frontiersin.orgnih.gov For example, 3-substituted chroman-4-ones can be synthesized from 2-(allyloxy)arylaldehydes via a tandem radical addition/cyclization process under mild conditions with broad functional group tolerance. acs.org The energy from light promotes the photocatalyst to an excited state, which can then engage in single-electron transfer (SET) or energy transfer (EnT) with the substrate to generate reactive radical intermediates that lead to the formation of the chroman ring. nih.govunina.it While direct photochemical synthesis of this compound is not widely reported, these radical cyclization methods are highly applicable to appropriately substituted precursors. acs.org

Electrochemical Synthesis Electrosynthesis offers a green alternative to traditional synthesis by using electricity to drive redox reactions, thereby replacing chemical oxidants or reductants with electrons. researchgate.netd-nb.info This approach minimizes waste and avoids the use of hazardous reagents. d-nb.info The synthesis of chroman-4-ones has been achieved through electrochemically induced reactions. For instance, a metal-free method for synthesizing 2-substituted chroman-4-ones involves an electrochemically induced Giese reaction of chromone-3-carboxylic acids with redox-active esters. researchgate.net The reaction proceeds under mild conditions in an undivided cell, showcasing the practicality of this approach. researchgate.net The application of electrochemistry to organic synthesis is a growing field, and its principles can be readily extended to the synthesis of the this compound scaffold from suitable precursors, offering a catalyst-free and environmentally friendly pathway. d-nb.info

The table below outlines key features of these advanced synthetic methodologies for chroman ring formation.

Table of Mentioned Compounds

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methylchroman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within 5-Methylchroman can be meticulously mapped.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) are presented in Table 1.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The methyl group at position 5 will likely appear as a singlet in the upfield region. The protons on the saturated heterocyclic ring (positions 2, 3, and 4) will exhibit characteristic multiplets due to spin-spin coupling.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~ 7.0 | d | ~ 7.5 |

| H-7 | ~ 6.8 | t | ~ 7.5 |

| H-8 | ~ 6.7 | d | ~ 7.5 |

| H-2 | ~ 4.2 | t | ~ 5.0 |

| H-3 | ~ 1.9 | m | - |

| H-4 | ~ 2.8 | t | ~ 6.5 |

| 5-CH₃ | ~ 2.3 | s | - |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom in this compound are detailed in Table 2. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 67 |

| C-3 | ~ 25 |

| C-4 | ~ 22 |

| C-4a | ~ 121 |

| C-5 | ~ 129 |

| C-6 | ~ 127 |

| C-7 | ~ 120 |

| C-8 | ~ 116 |

| C-8a | ~ 154 |

| 5-CH₃ | ~ 18 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between protons and carbons, providing a complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY correlations are expected between H-6 and H-7, H-7 and H-8, H-2 and H-3, and H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons (¹H-¹³C). The HSQC spectrum would confirm the assignments made in the ¹H and ¹³C NMR spectra by linking each proton signal to its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the 5-CH₃ protons to C-4a, C-5, and C-6 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the stereochemistry and conformation of the molecule. For this compound, NOE effects might be observed between the 5-CH₃ protons and the H-6 proton, as well as between the protons on the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The predicted exact mass and the corresponding molecular formula are presented in Table 3.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Exact Mass | 148.0888 |

| [M+H]⁺ | 149.0966 |

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can aid in structural elucidation. The predicted major fragmentation pathways and the corresponding m/z values of the resulting fragments are detailed in Table 4. A common fragmentation pathway for chroman derivatives is a retro-Diels-Alder reaction. princeton.edu

| Predicted m/z | Possible Fragment Structure/Loss |

|---|---|

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 120 | Retro-Diels-Alder fragment |

| 91 | Tropylium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful techniques for the identification of functional groups and the study of electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its molecular environment. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The chroman skeleton contains C-H bonds in both aromatic and aliphatic environments, as well as a C-O-C ether linkage.

The primary functional groups and their expected IR absorption regions are:

Aromatic C-H stretching: These vibrations from the benzene ring portion of the chroman structure typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the pyran ring and the methyl group would give rise to absorptions in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The ether linkage in the dihydropyran ring is a key feature. The asymmetric stretching of the C-O-C bond is typically strong and appears in the 1260-1000 cm⁻¹ range. The symmetric stretch is often weaker and occurs at a slightly lower wavenumber.

C-H bending: Bending vibrations for both aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

An illustrative table of expected IR absorptions for this compound is provided below.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the benzene ring fused to the dihydropyran ring.

The expected electronic transitions for this compound are primarily π → π* transitions associated with the aromatic ring. The presence of the ether oxygen atom, with its non-bonding electrons, could also lead to n → π* transitions. Typically, aromatic systems like the one in this compound exhibit strong absorptions in the UV region.

Key expected absorptions in the UV-Vis spectrum of this compound would be:

π → π transitions:* These are typically intense absorptions. For benzene and its simple alkyl derivatives, a strong absorption band is observed around 200-210 nm, and a weaker, fine-structured band (the B-band) appears around 250-270 nm. The fusion of the dihydropyran ring and the methyl substituent may cause slight shifts in the position and intensity of these bands (a bathochromic or hypsochromic shift).

n → π transitions:* The non-bonding electrons on the ether oxygen could potentially undergo transitions to the π* orbitals of the aromatic ring. These transitions are generally much weaker than π → π* transitions and might be observed as a shoulder on the main absorption bands or be obscured by them.

An interactive data table summarizing the expected UV-Vis absorption maxima for this compound is presented below.

| Type of Electronic Transition | Chromophore | Expected Wavelength (λmax) |

| π → π | Aromatic Ring | ~210 nm (intense), ~270 nm (weaker) |

| n → π | Ether Oxygen & Aromatic Ring | Potentially a weak, longer wavelength shoulder |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules.

To perform a single-crystal X-ray diffraction analysis of this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, which in turn reveals the atomic positions.

A successful crystallographic analysis of this compound would yield a wealth of structural data, including:

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Absolute Configuration: For a chiral molecule like this compound, if a suitable heavy atom is present or if anomalous dispersion techniques are used, the absolute stereochemistry (R or S configuration) at the chiral center (C5) could be determined.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules per unit cell) | 4 |

The data obtained from single-crystal X-ray diffraction would also allow for a detailed conformational analysis of this compound in the solid state. The dihydropyran ring of the chroman system is not planar and can adopt various conformations, such as a half-chair or a sofa conformation. The analysis of the torsion angles within this ring would precisely define its shape in the crystal.

Furthermore, the orientation of the methyl group at the C5 position (axial or equatorial) would be unequivocally determined. The crystal packing forces can influence the preferred conformation of a molecule in the solid state, which may differ from its conformation in solution. Therefore, X-ray crystallography provides a snapshot of the molecule's structure as influenced by the crystalline environment.

Key aspects of the conformational analysis would include:

Ring Pucker Analysis: Determination of the exact conformation of the dihydropyran ring.

Substituent Orientation: The spatial arrangement of the methyl group relative to the chroman ring system.

Intermolecular Interactions: Analysis of how neighboring molecules are packed in the crystal, including any hydrogen bonding or van der Waals interactions, which can influence the observed conformation.

Chiroptical Spectroscopy for Stereochemical Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for studying the stereochemistry of enantiomers. Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers ((R)-5-Methylchroman and (S)-5-Methylchroman).

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength.

For a chiral molecule like this compound, the two enantiomers would rotate the plane of polarized light in equal and opposite directions. An ORD study would reveal:

The sign of rotation: At a standard wavelength (e.g., the sodium D-line at 589 nm), one enantiomer would exhibit a positive (dextrorotatory) rotation, and the other a negative (levorotatory) rotation.

The Cotton Effect: If the molecule contains a chromophore that absorbs light in the measured wavelength range, the ORD curve will show a characteristic anomaly known as the Cotton effect. This is a rapid change in optical rotation, including a change in sign, in the vicinity of an absorption maximum. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the chiral center. libretexts.org The aromatic chromophore in this compound would be expected to give rise to a Cotton effect in the UV region.

A hypothetical representation of ORD data for the enantiomers of this compound is provided below.

| Enantiomer | Sign of Rotation at 589 nm | Expected Cotton Effect |

| (R)-5-Methylchroman | (+) | Positive |

| (S)-5-Methylchroman | (-) | Negative |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. utexas.edu A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength.

Like ORD, CD spectroscopy is a powerful tool for stereochemical analysis. The two enantiomers of this compound would produce mirror-image CD spectra.

CD Bands: A CD spectrum shows positive or negative peaks (bands) at the wavelengths of electronic transitions of the chromophore within the chiral molecule. The sign and intensity of these bands are characteristic of the molecule's three-dimensional structure.

Correlation with Absolute Configuration: The sign of the CD bands associated with the electronic transitions of the aromatic chromophore can be empirically or theoretically correlated to the absolute configuration (R or S) at the C5 chiral center. This provides a non-destructive method for assigning the absolute stereochemistry of the enantiomers.

The expected CD spectrum for one enantiomer of this compound would show distinct bands in the UV region corresponding to the π → π* transitions of the aromatic ring, while the other enantiomer would exhibit bands of the opposite sign at the same wavelengths.

Theoretical and Computational Investigations of 5 Methylchroman

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like 5-Methylchroman.

DFT calculations are widely used to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity, stability, and optical properties irjweb.comschrodinger.comresearchgate.netchemmethod.comphyschemres.org. A smaller energy gap generally suggests higher reactivity and a greater propensity for electron donation (HOMO) or acceptance (LUMO) chemmethod.com. While specific HOMO/LUMO values for this compound were not found in the search results, DFT studies on similar heterocyclic systems demonstrate the utility of these calculations for understanding electron distribution and potential reaction sites irjweb.comphyschemres.orgbhu.ac.in. For instance, studies on other organic molecules have shown that the HOMO-LUMO gap can predict electronic excitation and chemical stability schrodinger.comchemmethod.com.

Molecular orbital analysis, including the distribution of electron density and atomic charges, provides detailed information about a molecule's electronic landscape. Techniques like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are employed to understand charge distribution and identify potential sites for chemical reactions bhu.ac.inuni-rostock.deuni-muenchen.de. These analyses can reveal which atoms bear significant partial positive or negative charges, influencing intermolecular interactions and reactivity. While specific charge distribution data for this compound was not found, studies on related compounds utilize these methods to map electron density, highlighting the importance of these analyses for understanding chemical behavior bhu.ac.inuni-muenchen.de. For example, Mulliken atomic charges can indicate which hydrogen atoms are positively charged, and which carbon atoms are most negative or positive, providing insights into nucleophilic and electrophilic centers bhu.ac.in.

Quantum chemical calculations can also predict various spectroscopic parameters, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra. These predicted spectra serve as valuable benchmarks for experimental validation and aid in the unambiguous assignment of observed spectral features. For example, DFT calculations are commonly used to predict vibrational frequencies for IR spectroscopy anu.edu.auresearchgate.net. While direct predictions for this compound were not found, studies on related chroman derivatives or other organic molecules demonstrate the application of DFT in predicting spectroscopic data, which is crucial for molecular characterization researchgate.netmdpi.com.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling techniques, including conformational analysis and docking simulations, are powerful tools for predicting how molecules like this compound interact with biological targets.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. This is crucial because a molecule's biological activity often depends on the specific conformation it adopts when binding to a target. Techniques like molecular dynamics (MD) simulations and conformational searches using various force fields (e.g., AMBER, GAFF2, CHARMM36m) are employed for this purpose nih.govresearchgate.netijpsr.com. Although specific conformational studies on this compound were not found, studies on other molecules, including flavonoid glycosides and chroman derivatives, highlight that conformational flexibility and the identification of low-energy conformers are essential steps in understanding molecular behavior and interactions nih.govresearchgate.netijpsr.com.

Molecular docking simulations are used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biomolecular target (e.g., protein receptor). This involves computationally fitting the ligand into the target's binding site and scoring the quality of the fit. Docking studies have been applied to various chroman-containing compounds, for instance, in the context of inhibiting enzymes like Monoamine Oxidase (MAO) or targeting receptors researchgate.netresearchgate.net. While direct docking studies for this compound were not explicitly detailed, research on related compounds shows that docking can predict binding affinities (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the target residues researchgate.netresearchgate.netnih.govfrontiersin.org. These simulations are vital for drug discovery and understanding molecular recognition processes.

Elucidation of Molecular Recognition Mechanisms

Molecular recognition is a critical process in chemistry and biology, describing how molecules interact and bind to specific targets, such as receptors or enzymes. Computational methods are invaluable for dissecting these interactions at an atomic level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are employed to predict and understand the binding modes, affinities, and forces governing molecular recognition events nih.govnih.govmdpi.com. These studies typically involve simulating the interaction between a target protein and a small molecule ligand, analyzing the resulting complex structure, and quantifying the strength of the interaction. While specific computational studies detailing the molecular recognition mechanisms of this compound were not identified in the provided search results, these general methodologies would be applied to understand how this compound might interact with biological macromolecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in unraveling the intricate pathways of chemical reactions, providing insights into reaction kinetics, thermodynamics, and the nature of transition states.

Transition State Analysis of Synthetic Pathways

Understanding the mechanism by which a molecule is synthesized often involves identifying and characterizing its transition states. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energy profiles of reaction pathways. This includes locating transition states, which represent the highest energy point along the reaction coordinate, and determining the associated activation energies researchgate.netschrodinger.comims.ac.jpmdpi.com. These calculations help to identify the rate-determining steps in a synthesis and can guide the optimization of reaction conditions. Specific computational analyses detailing the transition states for synthetic pathways leading to this compound were not found in the retrieved literature. However, the principles of transition state theory are broadly applicable to elucidating the formation of heterocyclic compounds like chromans.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of chemical reactions are crucial for predicting reaction rates, yields, and feasibility. Computational chemistry provides powerful tools to calculate these parameters. Kinetic studies often involve determining activation energies from transition state calculations, while thermodynamic studies focus on calculating reaction enthalpies, entropies, and free energies, often using methods like molecular dynamics simulations or quantum mechanical calculations plos.orgmdpi.comnih.govuc.eduekb.eg. These analyses help to understand whether a reaction is favorable and how quickly it will proceed. Specific kinetic and thermodynamic data pertaining to reactions involving this compound were not detailed in the search results. Nonetheless, computational methods are the standard approach for obtaining such data for any chemical species.

In Silico Structure-Activity Relationship (SAR) Studies

In silico SAR studies aim to establish correlations between the chemical structure of molecules and their biological activities or other properties. This is a cornerstone of rational drug design and chemical optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves developing mathematical relationships between molecular descriptors (physicochemical properties, structural features) and observed activities researchgate.netsrmist.edu.inljmu.ac.ukbiolscigroup.us. These models can predict the activity of new, unsynthesized compounds, thereby guiding synthesis efforts. While QSAR studies are commonly applied to heterocyclic scaffolds like chromans and coumarins to predict biological activities, specific QSAR models developed for this compound were not identified in the provided literature. The general approach involves calculating a range of molecular descriptors and using statistical methods (e.g., multiple linear regression, partial least squares) to build predictive models.

Pharmacophore Modeling and Virtual Screening (Conceptual)

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to exert a specific biological effect mdpi.comfrontiersin.orgpeerj.comdovepress.comnih.govgu.se. A pharmacophore model can then be used as a template for virtual screening, where large databases of chemical compounds are computationally searched to identify potential drug candidates that match the pharmacophore. While these techniques are widely used in drug discovery and are applicable to compounds like this compound, no specific pharmacophore models or virtual screening campaigns focused on this compound were found in the retrieved results.

Compound List:

this compound

Molecular Mechanisms of Biological Activity of 5 Methylchroman and Its Derivatives

Molecular Mechanisms of Biological Activity

The biological activity of 5-Methylchroman derivatives, primarily exemplified by HMC, is largely characterized by their ability to modulate the function of specific enzymes.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are crucial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin (B10506), and norepinephrine. Inhibition of MAO activity is a well-established strategy for treating neurological and psychiatric disorders such as depression and Parkinson's disease.

5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the endogenous lichen fungus Daldinia fissa, has demonstrated significant inhibitory activity against both MAO-A and MAO-B researchgate.netresearchgate.netnih.govscilit.comnih.gov. Studies indicate that HMC acts as a reversible competitive inhibitor, particularly towards MAO-B, with a reported Ki value of 0.896 µM researchgate.netnih.gov. The compound exhibits a selectivity profile, showing approximately a four-fold greater inhibitory potency against MAO-B (IC50 = 3.23 µM) compared to MAO-A (IC50 = 13.97 µM) researchgate.netnih.gov.

Molecular docking simulations further support these findings, revealing a higher binding affinity of HMC for MAO-B (-7.3 kcal/mol) than for MAO-A (-6.1 kcal/mol) researchgate.netscilit.comnih.gov. Specifically, HMC forms a hydrogen bond interaction with the Cys172 residue in the active site of MAO-B, a key interaction not observed with MAO-A in these computational models researchgate.netscilit.comnih.gov. This specific interaction likely underpins its observed selectivity. In contrast, (R)-5-Methylmellein, another related compound, was identified as a selective inhibitor of MAO-A researchgate.net.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile of Methylchroman Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity (MAO-B/A) | Citation |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 | - | Competitive | - | researchgate.netresearchgate.netnih.govscilit.comnih.gov |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 | 0.896 | Reversible Competitive | ~4-fold | researchgate.netresearchgate.netnih.govscilit.comnih.gov |

| (R)-5-Methylmellein | MAO-A | - | - | Selective | - | researchgate.net |

Cholinesterase (ChE) Inhibition (AChE, BChE)

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes critical for regulating cholinergic neurotransmission by hydrolyzing acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.

Research indicates that 5-hydroxy-2-methyl-chroman-4-one (HMC) exhibits weak inhibitory activity against both AChE and BChE, with IC50 values reported to be greater than 40 µM for both enzymes researchgate.netnih.gov. While not potent inhibitors, these findings suggest a potential, albeit modest, interaction with the cholinesterase system. Other related compounds, such as (S)-5-methylmellein, showed moderate inhibition of AChE (IC50 = 27.07 µM) but very weak inhibition of BChE researchgate.net. Certain ellagic acid derivatives, which share some structural similarities or are studied alongside chroman derivatives, have shown more significant AChE inhibition, with compounds 3 and 4 exhibiting IC50 values of 10.1 and 10.7 µM, respectively, and acting as reversible competitive inhibitors nih.gov.

Receptor Interaction and Signal Transduction Pathways

Serotonin (5-HT1A, 5-HT2A) Receptor Antagonism Mechanisms

Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial in regulating mood, cognition, and various central nervous system functions. Compounds that antagonize these receptors can modulate serotonergic neurotransmission. While direct extensive research on this compound itself in this context is limited in the provided literature, certain chroman derivatives have demonstrated activity as serotonin receptor antagonists. For instance, methylchroman derivatives, such as BAY x 3702, have been identified as antagonists of 5-HT receptors scispace.com. Another example, NAN-190, a fluorescent compound, exhibits antagonist activity with notable binding affinities for both 5-HT1A and 5-HT2A receptors, indicating the potential for chroman-based structures to interact with these critical targets hellobio.com.

Table 1: Serotonin Receptor Antagonist Activity of Selected Compounds

| Compound | Target Receptor | Affinity (KD) | Notes | Reference |

| NAN-190 | 5-HT1A | 8.75 nM | Fluorescent antagonist | hellobio.com |

| NAN-190 | 5-HT2A | 6.34 nM | Fluorescent antagonist | hellobio.com |

| BAY x 3702 | 5-HT Receptors | Not specified | Methylchroman derivative, identified as antagonist | scispace.com |

Gamma-Aminobutyric Acid (GABA) Receptor System Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a vital role in reducing neuronal excitability nih.govscielo.org.mxscielo.org.mx. GABA exerts its effects by binding to specific receptors, primarily GABA-A and GABA-B receptors, which are ionotropic and metabotropic, respectively nih.govscielo.org.mxscielo.org.mx. Modulation of GABAergic signaling can occur through various mechanisms, including positive allosteric modulation, where compounds enhance the effects of GABA at its binding site, leading to increased chloride ion influx and hyperpolarization of neurons wikipedia.org. While the chroman scaffold is present in diverse bioactive molecules, the provided literature does not extensively detail specific mechanisms by which this compound or its common derivatives directly modulate GABA receptor systems. However, the general understanding is that compounds interacting with neurotransmitter systems can influence GABAergic tone, impacting processes like anxiety, sedation, and neuronal inhibition nih.govscielo.org.mxscirp.org.

Estrogen Receptor Binding and Modulation (e.g., Centchroman analogues)

Centchroman (Ormeloxifene) stands out as a significant derivative of the chroman structure, recognized for its role as a Selective Estrogen Receptor Modulator (SERM) researchgate.netresearchgate.netpatsnap.comwikipedia.org. SERMs are compounds that bind to estrogen receptors (ERs) but exert differential effects, acting as agonists in some tissues and antagonists in others. Centchroman's mechanism of action involves binding to ERs, leading to tissue-specific outcomes researchgate.netresearchgate.netwikipedia.org. It exhibits potent anti-estrogenic effects on the endometrium and breast tissue, making it effective in preventing blastocyst implantation and managing conditions like mastalgia researchgate.netresearchgate.netpatsnap.comwikipedia.org. Concurrently, Centchroman demonstrates estrogenic activity in tissues such as bone and the vagina, contributing to its therapeutic profile researchgate.netwikipedia.org. This selective modulation of estrogen signaling pathways without significantly disrupting the hypothalamic-pituitary-ovarian axis distinguishes it from traditional steroidal contraceptives researchgate.netwikipedia.org.

Table 2: Estrogen Receptor Modulation by Centchroman (Ormeloxifene)

| Mechanism of Action | Tissue/System | Effect | Reference |

| SERM activity | Endometrium | Antagonist (inhibits implantation) | researchgate.netresearchgate.netpatsnap.comwikipedia.org |

| SERM activity | Breast Tissue | Antagonist | researchgate.netwikipedia.org |

| SERM activity | Bone | Agonist | researchgate.netwikipedia.org |

| SERM activity | Vagina | Agonist | wikipedia.org |

| SERM activity | Cardiovascular System | Agonist | researchgate.net |

Antioxidant Mechanisms at the Molecular Level

The chroman nucleus, particularly when functionalized with hydroxyl groups, is associated with significant antioxidant properties. These properties are attributed to its ability to interfere with oxidative processes through several key molecular mechanisms.

Free Radical Scavenging Mechanisms (e.g., Peroxyl Radicals)

Antioxidants protect biological systems from oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govnih.gov. Free radicals, such as peroxyl radicals (ROO•), are highly reactive species that can initiate and propagate damaging chain reactions, most notably lipid peroxidation up.ac.za. Compounds with antioxidant capabilities can act as free radical scavengers, directly reacting with and stabilizing these harmful species nih.gov. The chroman structure, notably the chromanol moiety found in tocopherols (B72186) (Vitamin E), is known to donate a hydrogen atom from its hydroxyl group to scavenge free radicals, thereby terminating radical chain reactions ptfarm.pl. Other chroman derivatives have also demonstrated the capacity to inhibit peroxyl radicals, contributing to their antioxidant profile mdpi.com.

Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Pathways

The antioxidant activity of many compounds, including those with a chroman structure, is mediated through specific chemical pathways, primarily Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mdpi.comrutgers.edunih.gov.

Hydrogen Atom Transfer (HAT): This fundamental reaction involves the transfer of a hydrogen atom (H•) from a donor molecule (the antioxidant) to a radical species, effectively neutralizing the radical nih.gov. The chromanol nucleus of tocopherol, for example, donates a hydrogen atom from its hydroxyl group to scavenge radicals ptfarm.pl. The rate of HAT reactions is influenced by factors such as the strength of the A-H bond and the thermochemical affinity of the oxidant for hydrogen nih.gov.

Electron Transfer (ET): In this mechanism, the antioxidant donates an electron to a radical or oxidizing species, thereby reducing its reactivity rutgers.edunih.gov. Certain chroman derivatives have shown antioxidant capacity mediated by electron transfer pathways mdpi.com. ET can also occur in conjunction with proton transfer, a process known as proton-coupled electron transfer (PCET) nih.gov.

These pathways allow chroman-based antioxidants to interrupt oxidative cascades, protecting cellular components from damage nih.govptfarm.plmdpi.com.

Mitigation of Oxidative Stress Pathways

Studies have indicated that chroman derivatives, as a class, are known for their antioxidant properties, which may contribute to combating oxidative stress and related diseases ontosight.ai. Specifically, 5-hydroxy-2-methyl-chroman-4-one (HMC), a derivative of the chroman structure, has been evaluated for its antioxidant activity mdpi.com. However, direct research detailing the specific molecular pathways through which this compound itself mitigates oxidative stress was not found in the provided search results. The general vulnerability of neuronal cells to oxidative damage, due to high oxygen consumption and less robust antioxidant defenses, highlights the potential importance of compounds that can bolster these protective mechanisms frontiersin.orgnih.gov.

Anti-inflammatory Molecular Pathways

Modulation of Inflammatory Mediators

Certain chroman compounds have demonstrated anti-inflammatory effects ontosight.ai. Research has explored the potential of 5-hydroxy-2-methyl-chroman-4-one (HMC), a chroman derivative, in modulating inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) researchgate.net. These mediators are key players in the inflammatory cascade. While these findings are promising for chroman derivatives, direct studies detailing the specific molecular pathways of this compound in modulating inflammatory mediators were not identified in the provided snippets.

Neuroprotective Mechanisms

Inhibition of Neurodegenerative Disease-Related Enzymes (e.g., BACE-1)

The chroman scaffold has shown promise in targeting enzymes implicated in neurodegenerative diseases. Specifically, 5-hydroxy-2-methyl-chroman-4-one (HMC), a chroman derivative, has been evaluated for its inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) mdpi.comscilit.commdpi.com. BACE-1 is a critical enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Additionally, HMC has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B) mdpi.comscilit.comresearchgate.netnih.govresearchgate.net. MAO-B inhibition is considered a therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. Another related compound, (S)-5-methylmellein, has also shown weak BACE-1 inhibitory activity researchgate.net. While these studies highlight the potential of chroman derivatives, direct research on this compound's inhibition of these specific enzymes was not identified in the provided snippets.

Table 1: Enzyme Inhibition Data for 5-hydroxy-2-methyl-chroman-4-one (HMC)

| Target Enzyme | IC50 Value | Selectivity Index (vs. MAO-A) | Reference(s) |

| MAO-B | 3.23 µM | ~4-fold | mdpi.comscilit.comresearchgate.netnih.gov |

| BACE-1 | Evaluated | N/A | mdpi.comscilit.commdpi.com |

| AChE | >40 µM | N/A | mdpi.commdpi.com |

| BChE | >40 µM | N/A | mdpi.commdpi.com |

Note: Data presented for 5-hydroxy-2-methyl-chroman-4-one (HMC), a chroman derivative.

Pathways in Protecting Neuronal Cells from Oxidative Damage

The evaluation of 5-hydroxy-2-methyl-chroman-4-one (HMC) for antioxidant activity suggests a potential role in protecting against oxidative damage mdpi.com. Furthermore, other methylchroman derivatives have been associated with neuroprotective effects through various pathways. For instance, repinotan (B170810) HCl, a methylchroman derivative, has demonstrated neuroprotection mediated by mechanisms such as 5-HT1A receptor agonism, neuronal hyperpolarization, and the inhibition of glutamate (B1630785) release core.ac.uk. Methylchroman-2-yl)propionic acid has also been noted for its neuroprotective effects oup.com. While these findings point to the neuroprotective potential within the chroman family, specific pathways for this compound in protecting neuronal cells from oxidative damage were not detailed in the provided search results.

Compound List:

this compound

5-hydroxy-2-methyl-chroman-4-one (HMC)

(S)-5-methylmellein

Repinotan HCl

(Methylchroman-2-yl)propionic acid

Applications in Chemical Sciences and Material Research

Role as Synthetic Intermediates and Building Blocks

The inherent reactivity and structural characteristics of 5-Methylchroman make it a valuable building block and intermediate in the synthesis of more complex organic molecules. Its functional groups and the chroman ring system can be strategically manipulated to construct diverse chemical architectures.

This compound serves as a foundational unit for constructing intricate organic molecules. The methyl substituent at the 5-position and the potential for functionalization on the chroman ring allow for the creation of diverse molecular frameworks. Research has demonstrated its use in the synthesis of various heterocyclic compounds and complex natural product analogues researchgate.netnih.govsolubilityofthings.com. For instance, derivatives of chroman-4-one, which share the chroman core, are recognized as significant structural entities in medicinal chemistry, acting as key building blocks for a wide array of pharmacologically active compounds researchgate.net.

The chroman scaffold is a prevalent motif in many biologically active compounds, making this compound and its derivatives attractive precursors in the pharmaceutical and agrochemical industries. Its amine derivatives, such as This compound-4-amine (B11921265), are utilized as synthetic intermediates in drug development, contributing to the creation of new pharmaceuticals vulcanchem.comsmolecule.comlookchem.com. Structure-activity relationship (SAR) studies on this compound-4-amine derivatives have shown promising results, with halogenation at the 7-position enhancing potency for targets like EGFR and VEGFR2 vulcanchem.com. Furthermore, chroman-containing diacylhydrazines, which can be synthesized using intermediates like this compound-6-carboxylic acid, are employed as insecticides google.com. The compound's structural similarity to vitamin E also hints at its potential in developing compounds with antioxidant properties, relevant for both pharmaceutical and nutritional applications ontosight.ai.

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

The presence of a chiral center, particularly at the 4-position in certain derivatives, opens avenues for this compound-related compounds to function as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are crucial for controlling the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals and fine chemicals researchgate.netyork.ac.ukwikipedia.org. While direct use of this compound itself as a chiral auxiliary might be limited, the chroman scaffold can be incorporated into chiral auxiliary designs. For example, 8-methylchroman-4-amine (B1591170) is noted for its use as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds lookchem.com. The broader class of chroman derivatives is explored for their potential in stereoselective transformations, leveraging the inherent chirality or introducing it through functionalization researchgate.netwikipedia.org.

Development of Novel Materials with Specific Functionalities

The chroman framework can be incorporated into various material systems to impart specific properties, ranging from liquid crystalline behavior to fluorescence and enhanced polymer characteristics.

The rigid, planar nature of the chroman scaffold makes it suitable for integration into liquid crystalline materials and polymers. Chroman derivatives have been investigated for their potential in material science, including applications in polymers and liquid crystals smolecule.comeolss.netsigmaaldrich.com. The incorporation of chroman units into polymer backbones can influence properties such as thermal stability, optical characteristics, and mechanical performance. While specific examples of this compound directly in liquid crystals are less documented in the provided snippets, the general chroman scaffold is recognized for its presence in materials with interesting properties smolecule.com. The development of novel polymers often involves tailoring the molecular structure, and chroman derivatives offer a versatile platform for such modifications.

The chromone (B188151) and chroman structures are known for their photochemical properties, making them candidates for fluorescent probes and applications in photochemistry ijrpc.comnih.govmdpi.com. Chromone derivatives, in particular, are studied for their photochemical properties and their use in preparing fluorescence probes ijrpc.com. While direct applications of this compound in fluorescent probes are not extensively detailed, the chroman ring system is a component of molecules being investigated for biological sensing and imaging. Photochemistry, the study of chemical reactions initiated by light, is a rapidly growing field with applications in synthesis, analysis, and material development noblelight.combeilstein-journals.orgunina.it. The chroman structure could potentially be functionalized to create molecules that exhibit fluorescence or participate in light-driven chemical transformations. For example, methylchroman-2-one has been synthesized as part of research into redox-based fluorescent probes frontiersin.org.

Compound List:

this compound

this compound-4-amine

7-bromo-5-methylchroman-4-amine (B13039104)

this compound-6-carboxylic acid

Chroman-4-one

Chroman-4-ol

Chromanone

Chromone

2-(5-hydroxy-4-keto-2,2-dimethyl-chroman-7-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide

7-Methylchroman-4-amine

(S)-7-Methylchroman-4-amine

8-methylchroman-4-amine

(S)-2-((S)-1,4-dioxan-2-yl)-7-methylchroman-4-one

(S)-2-((S)-1,4-dioxan-2-yl)-7-methoxychroman-4-one

(S)-2-((S)-1,4-dioxan-2-yl)-6-fluorochroman-4-one

(S)-2-((S)-1,4-dioxan-2-yl)-6-methoxychroman-4-one

(S)-6-chloro-2-((S)-1,4-dioxan-2-yl)chroman-4-one

5,7-dihydroxy-4-methylcoumarin (B191047)

2-aroyl-3-methylchromen-4-one

2-aroyl-3-methylchroman

3,3-dimethylchroman-4-ols

3,3-dimethylchroman-4-ones

Chroman-2,4-diones

Future Research Directions and Emerging Paradigms for 5 Methylchroman

Integration of Artificial Intelligence and Machine Learning in Compound DesignThe integration of Artificial Intelligence (AI) and Machine Learning (ML) presents a transformative opportunity for the design and optimization of compounds like 5-Methylchroman. AI/ML algorithms can accelerate the identification of novel analogs with desired properties by analyzing vast datasets of chemical structures and their associated biological activities. Future research could leverage these technologies for de novo drug design, predicting optimal structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. Furthermore, AI can be employed to predict potential biological targets and signaling pathways, thereby guiding experimental validation and reducing the time and cost associated with traditional screening methods.

Table 7.2: AI/ML Applications in this compound Research

| AI/ML Application Area | Potential Impact on this compound Research |

|---|---|

| De Novo Drug Design | Generation of novel this compound analogs with improved therapeutic properties. |

| Target Identification | Prediction of previously unknown biological targets and pathways modulated by this compound. |

| Property Prediction | Accurate forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. |

| Synthesis Route Optimization | Identification of the most efficient and selective synthetic pathways. |

Sustainable and Biocatalytic Approaches in this compound SynthesisThe drive towards sustainable chemistry necessitates the exploration of greener synthetic methodologies for compounds like this compound. Future research should prioritize the development of biocatalytic and environmentally benign chemical processes. This includes utilizing enzymes (biocatalysis) for specific transformations, employing greener solvents, and optimizing reaction conditions to minimize waste generation and energy consumptionacademie-sciences.frpharmamanufacturing.commt.com. Biocatalytic routes, leveraging the high selectivity and mild operating conditions of enzymes, offer a promising avenue for efficient and sustainable synthesis, potentially leading to reduced environmental impact and improved cost-effectivenesspharmamanufacturing.commt.com.

Table 7.5: Comparative Analysis of Synthetic Approaches for Chromans | Approach | Key Features | Sustainability Aspect | Future Research Focus for this compound | | :------------------------------------- | :---------------------------------------------------------- | :----------------------------------------- | | Traditional Chemical Synthesis | Established methods, broad substrate scope. | Often involves harsh reagents, solvents, and higher energy consumption. | Developing milder reagents, reducing waste, improving atom economy. | | Transition Metal Catalysis | High selectivity, efficient transformations. | Potential for metal contamination, catalyst recovery challenges. | Exploring earth-abundant metal catalysts, ligand design for enhanced selectivity. | | Organocatalysis | Metal-free, often mild conditions, good stereocontrol. | Catalyst loading, scalability can be issues. | Developing more active and recyclable organocatalysts. | | Biocatalysis (Enzymatic Synthesis) | High chemo-, regio-, and enantioselectivity; mild conditions; biodegradable. | Reduced waste, lower energy input, use of renewable resources. | Identifying/engineering enzymes for specific this compound transformations; one-pot enzymatic cascades. | | Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability. | Can be coupled with other green methods. | Integrating flow chemistry with biocatalysis or green chemical steps for continuous production. |